
4-(1-Phenylethoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenylethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 1-phenylethoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylethoxy)piperidine typically involves the reaction of piperidine with 1-phenylethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification reaction. The reaction is carried out by heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation and other catalytic processes can also be employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-(1-Phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
作用機序
The mechanism of action of 4-(1-Phenylethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, thereby exerting its pharmacological effects .
類似化合物との比較
4-(1-Phenylethoxy)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(1-Phenylethoxy)tetrahydropyridine: A tetrahydropyridine analog with similar functional groups.
4-(1-Phenylethoxy)azepane: An azepane derivative with a seven-membered ring.
Uniqueness: 4-(1-Phenylethoxy)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
4-(1-phenylethoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 |
InChIキー |
LBPASGNNDPKFEU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


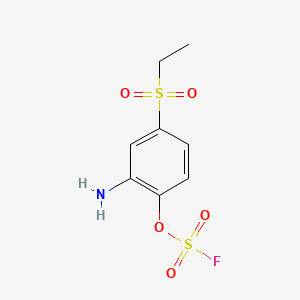
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

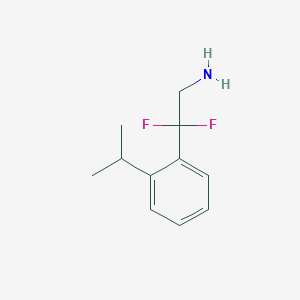
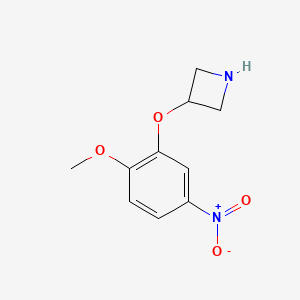
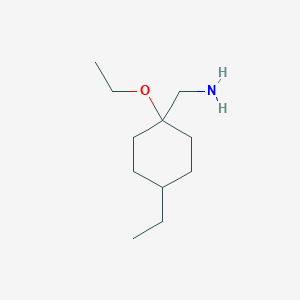

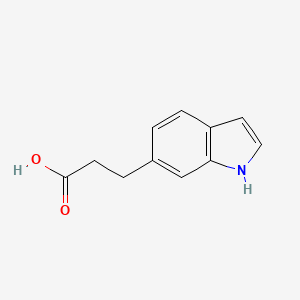
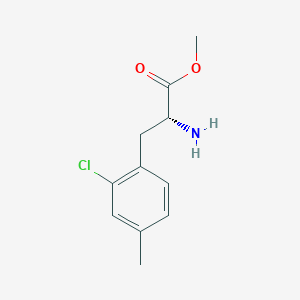
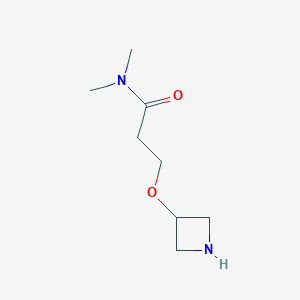
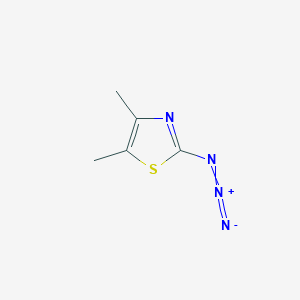

![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)

